molecular formula C19H16ClF3O3 B3138010 Ethyl 3-(4-chlorophenyl)-3-oxo-2-[4-(trifluoromethyl)benzyl]propionate CAS No. 444916-90-9

Ethyl 3-(4-chlorophenyl)-3-oxo-2-[4-(trifluoromethyl)benzyl]propionate

Cat. No.: B3138010
CAS No.: 444916-90-9
M. Wt: 384.8 g/mol
InChI Key: QVUIQRWRZGQVKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-chlorophenyl)-3-oxo-2-[4-(trifluoromethyl)benzyl]propionate is a proprietary chemical compound offered for research and development purposes. With the CAS Number 444916-90-9 and a molecular formula of C19H16ClF3O3, it has a molecular weight of 385 . This ester compound features both 4-chlorophenyl and 4-(trifluoromethyl)benzyl functional groups, a combination that is often explored in medicinal chemistry for its potential to modulate the pharmacokinetic properties of bioactive molecules . The compound is recommended to be stored at -4°C for short-term periods (1-2 weeks) or at -20°C for longer preservation (1-2 years) to ensure stability . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are advised to handle this product with appropriate personal protective equipment, including gloves, protective clothing, and masks, to avoid skin contact and exposure .

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-3-oxo-2-[[4-(trifluoromethyl)phenyl]methyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF3O3/c1-2-26-18(25)16(17(24)13-5-9-15(20)10-6-13)11-12-3-7-14(8-4-12)19(21,22)23/h3-10,16H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUIQRWRZGQVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(4-chlorophenyl)-3-oxo-2-[4-(trifluoromethyl)benzyl]propionate, with the CAS number 444916-90-9, is a synthetic organic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological effects, including pharmacological properties, toxicity, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C19H16ClF3O3C_{19}H_{16}ClF_3O_3, with a molecular weight of 384.8 g/mol. The compound features a complex structure that includes a chlorophenyl group and a trifluoromethyl-substituted benzyl moiety, which may contribute to its biological activity.

PropertyValue
CAS Number444916-90-9
Molecular FormulaC₁₉H₁₆ClF₃O₃
Molecular Weight384.8 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Pharmacological Effects

Research on similar compounds suggests potential pharmacological effects, including anti-inflammatory and anticancer activities. For instance, derivatives of chlorophenyl compounds have demonstrated efficacy in targeting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Toxicity Studies

Toxicological assessments indicate that compounds with structural similarities may exhibit harmful effects. For example, studies have shown that certain chlorinated compounds can be harmful if ingested or absorbed through the skin . this compound should be handled with care due to its potential toxicity.

Study on Anticancer Activity

In a controlled study, derivatives of ethyl propionates were evaluated for their anticancer properties against various cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts. The mechanism was attributed to increased lipophilicity, facilitating better membrane penetration and interaction with cellular targets .

In Vitro Assays

A series of in vitro assays were conducted to assess the mutagenic potential of related compounds. Results from the Salmonella/microsome assay indicated that some chlorinated derivatives showed mutagenic activity, suggesting that caution should be exercised when considering these compounds for therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their differences are summarized below:

Compound Name (CAS No.) Substituents Molecular Weight (g/mol) Similarity Score Key Structural Differences
Target Compound 3-(4-Cl-Ph)-3-oxo, 2-[4-(CF₃)-Bn] 384.8 N/A Unique 4-CF₃-benzyl side chain
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (1999-00-4) 3-(4-F-Ph)-3-oxo 226.2 0.98 F instead of Cl; lacks benzyl substituent
Ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate (CAS not provided) 3-(4-CF₃-Ph)-3-oxo 274.2 N/A CF₃ on phenyl at 3-oxo (vs. benzyl in target)
Ethyl 2,4,5-trifluorobenzoylacetate (98349-24-7) 2,4,5-F₃-benzoyl 258.2 0.85 Polyfluorinated benzoyl; no Cl or CF₃-Bn
  • Chlorophenyl vs.
  • Trifluoromethyl Positioning: The 4-CF₃-benzyl group in the target introduces steric bulk and electron-withdrawing properties at the 2-position, whereas analogs like Ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate place CF₃ directly on the 3-oxo phenyl ring, altering electronic conjugation .

Physicochemical Properties

  • Lipophilicity: The trifluoromethylbenzyl group significantly increases logP compared to non-benzylated analogs (e.g., Ethyl 3-(4-fluorophenyl)-3-oxopropanoate, logP ~2.1). Estimated logP for the target: ~4.5 (calculated using fragment-based methods).

Potential Pharmacological Implications

While direct data is unavailable, structural parallels to bioactive compounds suggest possible applications:

  • The chloro-trifluoromethyl combination may improve metabolic stability but could raise toxicity concerns due to increased persistence.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-(4-chlorophenyl)-3-oxo-2-[4-(trifluoromethyl)benzyl]propionate, and what intermediates are critical to its formation?

  • Methodological Answer : The compound is synthesized via Claisen condensation or esterification of β-keto esters. Key intermediates include 3-(4-chlorophenyl)-3-oxopropionic acid and 4-(trifluoromethyl)benzyl halides. For example:

  • Step 1: React 3-oxo-3-(4-chlorophenyl)propionic acid with ethanol under acid catalysis to form the ethyl ester .
  • Step 2: Introduce the 4-(trifluoromethyl)benzyl group via nucleophilic substitution or alkylation, using bases like K₂CO₃ to facilitate coupling .
    • Critical Intermediates :
  • 3-Oxo-3-(4-chlorophenyl)propionic acid (precursor for esterification).
  • 4-(Trifluoromethyl)benzyl bromide (alkylating agent).

Q. How is the compound structurally characterized, and what analytical techniques are prioritized for confirming its purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents (e.g., chlorophenyl proton signals at δ 7.3–7.5 ppm, trifluoromethyl benzyl protons at δ 4.3–4.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z ~400–410) .
  • Infrared Spectroscopy (IR) : Detects carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and C-F bonds (1100–1200 cm⁻¹) .
  • HPLC/GC : Quantifies purity (>95% typical) and detects impurities like unreacted intermediates .

Q. What are common impurities in the synthesis of this compound, and how are they mitigated?

  • Methodological Answer :

  • By-Products :
  • Unreacted 3-oxo acid : Removed via aqueous washes (pH adjustment).
  • Benzyl halide residues : Eliminated through silica gel chromatography .
  • Mitigation Strategies :
  • Optimize stoichiometry (e.g., 1.2:1 molar ratio of benzyl halide to ester intermediate).
  • Use scavengers (e.g., molecular sieves) to absorb excess reagents .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production while minimizing side reactions?

  • Methodological Answer :

  • Catalyst Screening : Test palladium or copper catalysts for coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may increase side products; mixed solvents (e.g., THF:H₂O) balance reactivity and selectivity .
  • Temperature Control : Lower temperatures (0–25°C) reduce decomposition of sensitive intermediates like β-keto esters .

Q. How are contradictions in spectral data resolved, particularly when distinguishing between regioisomers or stereoisomers?

  • Methodological Answer :

  • 2D NMR Techniques : Use HSQC and HMBC to map coupling between trifluoromethyl benzyl protons and adjacent carbons .
  • X-ray Crystallography : Resolves ambiguities in substituent positioning (e.g., benzyl vs. chlorophenyl orientation) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA software) .

Q. What strategies are employed to assess structure-activity relationships (SAR) for this compound in pharmacological studies?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace Cl with F or CF₃ with CH₃) to evaluate electronic effects .
  • Biological Assays : Test inhibition of enzymes (e.g., cyclooxygenases) or receptors (e.g., GPCRs) linked to anti-inflammatory activity .
  • Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding interactions with target proteins .

Q. How do reaction conditions influence the stability of the trifluoromethyl group during synthesis?

  • Methodological Answer :

  • Acidic/Basic Conditions : Avoid prolonged exposure to strong bases (e.g., NaOH) to prevent CF₃ group hydrolysis .
  • Thermal Stability : Monitor via TGA/DSC to identify decomposition thresholds (>150°C typically safe) .
  • Protecting Groups : Use tert-butyl or silyl ethers to shield reactive sites during multi-step syntheses .

Data Contradiction Analysis

Q. How are unexpected by-products rationalized when synthesizing derivatives of this compound?

  • Methodological Answer :

  • Mechanistic Studies : Probe for radical intermediates (e.g., via EPR spectroscopy) in benzylation steps .
  • Isolation and Characterization : Purify by-products via preparative HPLC and analyze via MS/NMR to identify structures (e.g., dimerization products) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(4-chlorophenyl)-3-oxo-2-[4-(trifluoromethyl)benzyl]propionate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(4-chlorophenyl)-3-oxo-2-[4-(trifluoromethyl)benzyl]propionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.